molecular formula C15H15N3O4S B2774428 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1795358-88-1

6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2774428
CAS No.: 1795358-88-1
M. Wt: 333.36
InChI Key: QLDPROSBINOJFR-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-23(20,12-1-2-14-15(7-12)22-6-5-21-14)18-4-3-13-11(9-18)8-16-10-17-13/h1-2,7-8,10H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPROSBINOJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydrobenzo[b][1,4]dioxin ring, followed by sulfonylation and subsequent cyclization to form the tetrahydropyrido[4,3-d]pyrimidine core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a means to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 1,4-benzodioxane exhibit notable anti-inflammatory properties. For instance, compounds with similar structures have been shown to reduce inflammation in various animal models. A study highlighted the synthesis of benzodioxane derivatives that demonstrated significant inhibition of pro-inflammatory cytokines in vitro and in vivo models of inflammation .

Anticancer Properties

The anticancer potential of benzodioxane derivatives has been extensively documented. A case study involving the synthesis of 1,4-benzodioxane-6-carboxylic acid amides revealed that these compounds exhibited cytotoxic effects against prostate cancer cell lines . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Compounds containing the benzodioxane moiety have also shown promise as antimicrobial agents. Research has demonstrated their efficacy against various bacterial strains and fungi. The structure-activity relationship studies suggest that modifications at specific positions enhance their antimicrobial potency .

Data Tables

To summarize key findings regarding the applications of this compound and its derivatives:

Application Area Activity Study Reference
Anti-inflammatoryInhibition of cytokines
AnticancerCytotoxicity in cancer cells
AntimicrobialEfficacy against bacteria and fungi

Case Study 1: Anti-inflammatory Activity

A recent study synthesized several derivatives based on the benzodioxane scaffold. These compounds were tested for their ability to inhibit TNF-alpha production in macrophages. Results indicated that specific substitutions at the benzodioxane ring significantly enhanced anti-inflammatory activity.

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of synthesized pyrido[4,3-d]pyrimidine derivatives on human prostate cancer cells. The study found that certain analogs induced apoptosis through mitochondrial pathways, suggesting their potential as lead compounds for further development.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their functional groups and overall structure.

    Tetrahydropyrido[4,3-d]pyrimidine derivatives: These compounds share the tetrahydropyrido[4,3-d]pyrimidine core but differ in their substituents and functional groups.

Uniqueness

6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its combination of the dihydrobenzo[b][1,4]dioxin and tetrahydropyrido[4,3-d]pyrimidine cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is an organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
  • Molecular Formula : C19H22N2O7S2
  • Molecular Weight : 454.517 g/mol
  • CAS Number : Not available

This compound belongs to the class of benzenesulfonamides , characterized by a sulfonamide group attached to a benzene ring. Its unique structure incorporates a pyrido[4,3-d]pyrimidine core which is significant for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • The compound may influence glycolytic pathways by modulating pyruvate kinase activity. Pyruvate kinase (PKM) plays a crucial role in cancer metabolism by regulating energy production in tumor cells. The transition between the active tetrameric form and the inactive dimeric form of PKM is vital for tumor cell proliferation and survival .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This may provide therapeutic avenues for inflammatory diseases .
  • Antimicrobial Activity :
    • Some derivatives of benzodioxine compounds have shown antimicrobial properties against various pathogens. This suggests potential applications in treating infections .

Study 1: Antitumor Mechanism

A study published in Cancer Research demonstrated that compounds similar to this compound can inhibit the growth of cancer cells by targeting metabolic pathways. The modulation of PKM activity was highlighted as a critical mechanism through which these compounds exert their effects .

Study 2: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory potential of benzodioxine derivatives. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorInhibition of PKM activityCancer Research
Compound BAnti-inflammatoryReduction of pro-inflammatory cytokinesJournal of Medicinal Chemistry
Compound CAntimicrobialDisruption of bacterial cell wall synthesisJournal of Antimicrobial Agents

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis requires multi-step reactions with precise reagent selection and controlled conditions (e.g., temperature, solvent polarity) to ensure regioselectivity and yield. For example, sulfonylation at the pyrido[4,3-d]pyrimidine core demands anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical to isolate high-purity products . Kinetic studies (e.g., monitoring reaction progress via HPLC) can identify bottlenecks, such as intermediate instability, guiding optimization .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the dihydrobenzodioxine ring exhibit distinct splitting patterns .
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to validate sulfonyl group orientation .
  • FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm1^{-1}) and hydrogen-bonding networks .

Q. How can researchers address solubility challenges during biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Protonate/deprotonate ionizable groups (e.g., pyrimidine nitrogen) to improve solubility in buffers (e.g., phosphate-buffered saline at pH 7.4) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodological Answer :

  • Ground-State Geometry : Optimize molecular geometry using B3LYP/6-311+G(d,p) to compute bond lengths, angles, and charge distribution. Compare with X-ray data to validate computational models .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (ΔE) to predict redox behavior. For example, ΔE = 3.9–4.1 eV in analogous compounds suggests moderate electrophilicity, guiding derivatization strategies .
  • Molecular Electrostatic Potential (MEP) : Map nucleophilic (negative potential) and electrophilic (positive potential) sites to rationalize regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability. For example, discrepancies in IC50_{50} values for kinase inhibition may arise from differences in ATP concentrations .

  • Structure-Activity Relationship (SAR) : Compare analogues (see Table 1 ) to isolate structural determinants of activity. For instance, fluorobenzyl groups in similar pyridopyrimidines enhance blood-brain barrier penetration .

    Table 1 : Structural Analogues and Key Differences

    Compound NameStructural FeatureBiological ActivityReference
    8-(2-Fluorobenzyl)-pyrido[2,3-d]pyrimidineFluorobenzyl substituentEnhanced CNS penetration
    Ethyl 2-(((4-chlorophenyl)thio)methyl)-pyrido[4,3-d]pyrimidineThioether linkageAntibacterial activity
    Benzyl 5H-pyrrolo[3,4-d]pyrimidinePyrrolo-pyrimidine fusionKinase inhibition (anticancer)

Q. How can reaction path search methods accelerate the discovery of novel derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use tools like GRRM or AFIR to explore transition states and intermediates for sulfonation or ring-closing reactions. For example, identify low-energy pathways for dihydrobenzodioxine sulfonyl group attachment .
  • Machine Learning (ML) : Train models on existing kinetic data to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems (e.g., THF vs. DMF) for new reactions .

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